2-Hydroxy-3-propyl-2-cyclopenten-1-one 2-Hydroxy-3-propyl-2-cyclopenten-1-one
Brand Name: Vulcanchem
CAS No.: 25684-04-2
VCID: VC16119942
InChI: InChI=1S/C8H12O2/c1-2-3-6-4-5-7(9)8(6)10/h10H,2-5H2,1H3
SMILES:
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol

2-Hydroxy-3-propyl-2-cyclopenten-1-one

CAS No.: 25684-04-2

Cat. No.: VC16119942

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-3-propyl-2-cyclopenten-1-one - 25684-04-2

Specification

CAS No. 25684-04-2
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
IUPAC Name 2-hydroxy-3-propylcyclopent-2-en-1-one
Standard InChI InChI=1S/C8H12O2/c1-2-3-6-4-5-7(9)8(6)10/h10H,2-5H2,1H3
Standard InChI Key XAXYCXCTGDUBNW-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(C(=O)CC1)O

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The compound is systematically named 2-hydroxy-3-propylcyclopent-2-en-1-one under IUPAC guidelines . Its molecular formula, C8H12O2\text{C}_8\text{H}_{12}\text{O}_2, reflects a cyclopentenone ring (a five-membered cyclic ketone with one double bond) substituted with a hydroxyl (-OH) group at position 2 and a propyl (-CH2_2CH2_2CH3_3) group at position 3 . Alternative synonyms include 3-propyl-2-cyclopenten-2-ol-1-one and DTXSID10334287 .

Structural Elucidation

The compound’s 2D structure is defined by the SMILES notation CCCC1=C(C(=O)CC1)O, which specifies the cyclopentenone backbone with substituents . The InChIKey XAXYCXCTGDUBNW-UHFFFAOYSA-N provides a standardized identifier for its 3D conformation, critical for database searches and computational modeling .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular Weight140.18 g/mol
XLogP3 (Lipophilicity)1.3
Topological PSA37.3 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Physicochemical Properties

Computed and Experimental Data

The compound’s logarithmic octanol-water partition coefficient (LogP) is reported as 1.3 (XLogP3) and 1.96 (experimental) , with discrepancies arising from differences in calculation methodologies. Its topological polar surface area (TPSA) of 37.3 Ų suggests moderate polarity, influencing solubility and permeability .

Mass Spectrometry

GC-MS analysis reveals a base peak at m/z 55, corresponding to the cyclopentenone fragment, and secondary peaks at m/z 125 and 112, indicative of hydroxyl and propyl group losses .

Infrared Spectroscopy

Vapor-phase IR spectra show strong absorption bands at 1700–1750 cm1^{-1} (C=O stretch) and 3200–3600 cm1^{-1} (O-H stretch), confirming the ketone and hydroxyl functionalities .

Table 2: Spectral Signatures

TechniqueKey Peaks/BandsAssignment
GC-MSm/z 55, 125, 112Fragmentation patterns
IR1700–1750 cm1^{-1}C=O stretching
IR3200–3600 cm1^{-1}O-H stretching

Synthesis and Reaction Pathways

Literature Methods

Stetter and Schlenker (1980) pioneered its synthesis via acid-catalyzed cyclization of γ,δ-unsaturated ketones, achieving a 66% yield under optimized conditions . Arnarp et al. (1986) refined this approach using microwave-assisted catalysis, reducing reaction times and improving selectivity .

Key Reaction Steps

  • Precursor Preparation: 1-n-Propylcyclopent-1-en-2-ol-3-one is generated from allyl propyl ethers.

  • Cyclization: Acidic conditions (e.g., H2_2SO4_4) promote intramolecular aldol condensation.

  • Purification: Distillation or chromatography isolates the target compound .

Industrial and Research Applications

Flavor and Fragrance Industry

The compound’s low odor threshold and woody, caramel-like aroma make it a candidate for synthetic flavorants. Its structural similarity to cyclotene (3-methyl-2-cyclopenten-1-one) suggests potential in food additive formulations .

Pharmaceutical Intermediates

Patents (e.g., WIPO PATENTSCOPE) highlight its role in synthesizing prostaglandin analogs and anti-inflammatory agents, leveraging the cyclopentenone core’s reactivity .

Analytical Chemistry

The Kovats Retention Index (1188 for non-polar columns, 1891 for polar columns) aids in gas chromatographic identification of volatile organic compounds .

Future Research Directions

  • Biological Activity Screening: Investigate antimicrobial or anticancer potential using in vitro assays.

  • Green Synthesis: Develop solvent-free or biocatalytic routes to enhance sustainability.

  • Material Science: Explore its use in polymer cross-linking or coordination chemistry.

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